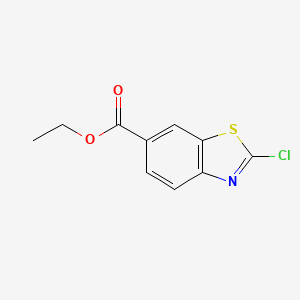

Ethyl 2-chloro-6-benzothiazolecarboxylate

Description

The Benzothiazole (B30560) Nucleus: A Privileged Scaffold in Medicinal and Bioorganic Chemistry

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to a wide range of biological targets. nih.gov This versatility has made benzothiazole and its derivatives the subject of continuous and intensive research, leading to their incorporation into numerous clinically approved drugs. acs.org The scaffold is a core component in compounds developed for a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. acs.orgresearchgate.net

The benzothiazole motif is integral to a wide variety of natural products and synthetic molecules, making it a cornerstone of heterocyclic research. Its derivatives are not only crucial in drug discovery but also find applications in the development of agrochemicals, dyes, and materials for electronics. nih.govnih.gov The ability to introduce a wide range of substituents, particularly at the 2- and 6-positions, allows chemists to fine-tune the molecule's electronic and steric properties, thereby modulating its biological activity and chemical reactivity. nih.gov

Overview of Halogenated Benzothiazole Esters in Chemical Synthesis

Halogenated benzothiazoles, particularly those with a chlorine atom at the 2-position, are highly valuable precursors in chemical synthesis. nih.gov The chlorine atom at this position acts as an effective leaving group, making 2-chlorobenzothiazoles reactive intermediates for nucleophilic substitution reactions. acs.org This reactivity allows for the straightforward introduction of a wide variety of functional groups at the C-2 position.

When combined with an ester functionality elsewhere on the benzene (B151609) ring, as in Ethyl 2-chloro-6-benzothiazolecarboxylate, the molecule becomes a bifunctional building block. The presence of the ester group, an electron-withdrawing moiety, can influence the reactivity of the heterocyclic system. Compounds containing both a halogen and an ester are key intermediates for constructing more complex molecules, as each functional group offers a distinct handle for subsequent chemical transformations. For instance, products containing electron-withdrawing groups like chloro (Cl) in the benzothiazole ring have been found to exhibit notable biological activity. nih.gov

Significance of Ester Functionality in Benzothiazole Derivatives for Chemical Reactivity

The ester group at the 6-position of the benzothiazole ring plays a significant role in modifying the compound's chemical properties. As an electron-withdrawing group, the ester influences the electron density of the entire bicyclic system, which can affect its reactivity in various chemical reactions.

This functionality provides a versatile site for further derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions. The synthesis of benzothiazoles from precursors like 4-amino-3-mercaptobenzoic acid highlights the importance of this substitution pattern in building complex molecular architectures. researchgate.net The ability to modify the ester group independently of the reactive 2-chloro position is crucial for the strategic assembly of complex target molecules.

Research Context of this compound within the Benzothiazole Chemical Space

This compound is a specific, functionalized derivative within the vast chemical space of benzothiazoles. Its synthesis is conceptually rooted in established methods for benzothiazole formation, such as the condensation of a substituted 2-aminothiophenol (B119425) with a suitable one-carbon electrophile. nih.gov In this case, the likely precursor is an ethyl ester of 4-amino-3-mercaptobenzoic acid. nih.gov The presence of both the reactive 2-chloro group and the modifiable 6-ester group makes it a strategically important building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 78485-37-7 | |

| Molecular Formula | C₁₀H₈ClNO₂S | nih.gov |

| IUPAC Name | ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | nih.gov |

| Physical Form | Solid | nih.gov |

| Purity | ≥95% | nih.gov |

| InChI Key | XISSCVMIXDMKLH-UHFFFAOYSA-N | nih.gov |

The utility of this compound as a key intermediate stems directly from its bifunctional nature. The two distinct reactive sites allow for sequential or orthogonal chemical modifications.

The primary point of reactivity is the C-2 position. The chlorine atom is readily displaced by a variety of nucleophiles, a common strategy for synthesizing 2-substituted benzothiazoles. nih.gov This includes reactions with amines, thiols, and other nucleophilic agents to create diverse libraries of compounds. acs.org The ester at the C-6 position serves as a secondary site for modification. It can be carried through several synthetic steps and then transformed at a later stage. For example, it can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmacologically active molecules. This dual reactivity allows for the construction of complex benzothiazole-based structures that might otherwise be difficult to access. nih.gov

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Position | Type of Reactivity | Potential Transformations | Source |

|---|---|---|---|---|

| Chloro | C-2 | Nucleophilic Substitution | Displacement by amines, thiols, alkoxides, etc. | nih.govacs.org |

| Ester (Ethyl carboxylate) | C-6 | Nucleophilic Acyl Substitution | Hydrolysis to carboxylic acid; Transesterification; Amidation (after hydrolysis) | nih.gov |

Relevance in Structure-Activity Relationship (SAR) Studies of Benzothiazoles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a particularly valuable scaffold for such studies due to its inherent chemical features that allow for systematic structural modifications. bldpharm.comscbt.commoldb.com It is commercially available as a chemical building block for research purposes. scbt.comsigmaaldrich.com

The utility of this compound in SAR stems from its two distinct reactive sites: the chloro group at the 2-position and the ethyl ester at the 6-position. This dual functionality permits researchers to generate a diverse library of analogues by modifying either one or both positions, thereby systematically probing the chemical space around the benzothiazole core to optimize biological activity.

The 2-chloro group is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, such as amines, thiols, and alcohols, at the C2 position. The 6-carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides, esters, or other derivatives. This strategic design enables a thorough investigation of how different substituents on both the thiazole (B1198619) and benzene rings influence the compound's interaction with a biological target. nih.gov

The table below outlines the key functional groups of this compound and their potential for chemical modification in SAR studies.

| Functional Group | Position | Potential Modifications for SAR Studies | Purpose of Modification |

| Chloro | C2 | Nucleophilic substitution with various amines, thiols, alkoxides, etc. | To explore the impact of different substituents on binding affinity, selectivity, and potency. The introduction of different groups can alter steric, electronic, and hydrogen-bonding properties. |

| Ethyl Carboxylate | C6 | Hydrolysis to carboxylic acid, followed by conversion to amides, esters, or other functional groups. | To investigate the role of substituents on the benzene portion of the scaffold, influencing properties like solubility, cell permeability, and interaction with secondary binding pockets. |

A practical example illustrating this approach can be seen in studies on related 6-chloro-benzothiazole scaffolds. For instance, research on 6-chloro-N-(substituted-benzyl)benzo[d]thiazol-2-amine derivatives has demonstrated how modifying the substituent attached to the 2-amino position significantly impacts anticancer activity. nih.gov In this study, a library of compounds was synthesized from a 6-chloro-2-aminobenzothiazole precursor, and their activity against various cancer cell lines was evaluated. nih.gov

The findings from such a study, summarized in the hypothetical data table below based on published research principles, highlight the core tenets of SAR. nih.gov

| Compound | Substituent at C2-position (R) | Modification | Biological Activity (IC₅₀ in µM) |

| B5 | 3-fluorobenzyl | Introduction of a meta-fluoro group | A431 Cells: 1.57 |

| B6 | 3,5-dimethoxybenzyl | Introduction of two meta-methoxy groups | A431 Cells: 4.88 |

| B7 | 4-nitrobenzyl | Introduction of a para-nitro group | A431 Cells: 0.96 |

Data is illustrative of SAR principles as described in cited literature. nih.gov

As shown in the table, the addition of different electronically and sterically diverse benzyl (B1604629) groups to the 2-amino position of the 6-chlorobenzothiazole core results in a significant variation in cytotoxic activity. nih.gov The presence of a strong electron-withdrawing nitro group at the para position (Compound B7) led to the highest potency. nih.gov This type of systematic modification is precisely what this compound is designed to facilitate, providing researchers with a robust tool to establish clear SAR and develop optimized lead compounds for various therapeutic targets. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISSCVMIXDMKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507081 | |

| Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78485-37-7 | |

| Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Chloro 6 Benzothiazolecarboxylate

Classical and Modern Synthetic Approaches to Benzothiazole (B30560) Carboxylates

The synthesis of benzothiazole derivatives, including those with carboxylate functionalities, is a well-established field in organic chemistry, driven by the significant biological activities these scaffolds exhibit. doaj.org Methodologies for constructing the benzothiazole nucleus are diverse, often involving the condensation of o-aminothiophenols with various electrophilic partners such as carboxylic acids, aldehydes, esters, and nitriles. doaj.orgnih.gov These reactions can be facilitated by a range of catalysts, from traditional Brønsted or Lewis acids to more contemporary green chemistry approaches utilizing microwave irradiation, ionic liquids, or heterogeneous catalysts. doaj.orgmdpi.com

Condensation Reactions Utilizing O-Aminothiophenol Precursors

A cornerstone in the synthesis of the benzothiazole ring system is the condensation reaction involving an o-aminothiophenol (ATP) or its disulfide equivalent. doaj.org In this reaction, the amino group of the ATP acts as a nucleophile, attacking a carbonyl or nitrile carbon, followed by an intramolecular cyclization involving the thiol group, which attacks the intermediate, leading to the formation of the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring. ekb.eg

The reaction between o-aminothiophenol and diethyl oxalate (B1200264) is a direct method for synthesizing benzothiazoles with an ethyl carboxylate group at the C-2 position. nih.govekb.eg This condensation typically involves heating the two reactants, which results in the formation of Ethyl 2-benzothiazolecarboxylate. ekb.egmdpi.com The reaction proceeds through the nucleophilic attack of the amino group on one of the ester carbonyls of diethyl oxalate, followed by cyclization and dehydration to yield the final product. nih.gov One study reported the synthesis of ethyl 2-carboxylatebenzothiazole by condensing ATP with diethyl oxalate, which then serves as a precursor for further derivatization. mdpi.comnih.gov Another report details the formation of Ethyl benzothiazole-2-carboxylate by refluxing a mixture of o-aminothiophenol and diethyl oxalate in water. ekb.eg

The efficiency of the condensation between o-aminothiophenol and diethyl oxalate is highly dependent on the reaction conditions. Variations in temperature, reaction time, and the use of catalysts can significantly impact the product yield. For instance, one synthesis of ethyl 2-carboxylatebenzothiazole was achieved in a 53% yield by refluxing for 4 hours, during which the temperature dropped from 147°C to 93°C. nih.gov In contrast, extending the reflux time to 8 hours under the same condensation conditions was reported to increase the yield dramatically to 92%. nih.gov Another protocol reported heating o-aminothiophenol with diethyl oxalate at 110°C for 4 hours. ekb.eg The choice of solvent and catalyst also plays a critical role in optimizing benzothiazole synthesis in general. While some reactions proceed under solvent-free conditions, others utilize solvents like ethanol (B145695), water, or toluene. mdpi.comekb.eg Catalysts ranging from Brønsted acids (like H₂SO₄) and Lewis acids to heterogeneous catalysts like silica-supported fluoroboric acid have been employed to enhance reaction rates and yields. nih.govmasterorganicchemistry.com

Table 1: Comparison of Reaction Conditions for Condensation of ATP with Diethyl Oxalate

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

| None | None | 147°C -> 93°C (Reflux) | 4 h | 53% | nih.gov |

| None | None | Reflux | 8 h | 92% | nih.gov |

| None | Water | Reflux | Not Specified | Not Specified | ekb.eg |

| None | None | 110°C | 4 h | Not Specified | ekb.eg |

Formation of the Benzothiazole Ring System with Carboxylic Acid Functionality at C-6

To synthesize the target compound, the carboxylic acid functionality must be incorporated at the C-6 position of the benzothiazole ring. This is typically achieved by starting with a correspondingly substituted precursor, namely 4-amino-3-mercaptobenzoic acid. The synthesis of 2-substituted-benzothiazole-6-carboxylic acids can be accomplished by condensing this specialized aminothiophenol with appropriate reagents. For example, the condensation of the zinc salt of 4-amino-3-mercaptobenzoic acid with p-nitrobenzoyl chloride at 80°C yielded the intermediate 2-(4-nitro-phenyl)-benzothiazole-6-carboxylic acid in an 83% yield. nih.gov This demonstrates a reliable method for constructing the benzothiazole-6-carboxylic acid core, which is essential for the synthesis of the final target molecule.

Introduction of the Chloro Substituent at C-2 and Ester Group at C-6

With the benzothiazole-6-carboxylic acid core established, the final steps involve two key transformations: esterification of the carboxylic acid at C-6 and chlorination at the C-2 position.

The esterification of the C-6 carboxylic acid to an ethyl ester is a standard transformation, often accomplished through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com

The introduction of the chloro substituent at the C-2 position typically starts from a 2-mercaptobenzothiazole (B37678) or 2-hydroxybenzothiazole (B105590) precursor. The conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole (B146242) is a crucial step. This transformation is often achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). researchgate.net Research has shown that while this reaction can be inconsistent, the addition of water can remarkably improve its efficiency and reproducibility, leading to excellent yields of the chlorinated product. researchgate.net The proposed mechanism suggests that the partial hydrolysis of sulfuryl chloride generates acid, which catalyzes the reaction. researchgate.net

The chlorination must be regioselective for the C-2 position. When starting with a 2-mercaptobenzothiazole-6-carboxylate, the sulfur atom at the C-2 position is readily converted to a chloro group using agents like sulfuryl chloride. researchgate.net This reaction is highly specific to the C-2 position due to the nature of the starting material. The thiol group is converted into a sulfenyl chloride intermediate, which is then substituted by a chloride ion. This inherent reactivity of the 2-mercapto group ensures that chlorination occurs exclusively at this position, leaving the benzene ring and the C-6 ester group untouched. An efficient protocol for this type of transformation involves treating the 2-mercaptobenzothiazole with sulfuryl chloride in the presence of water, which has been found to give excellent yields of the corresponding 2-chlorobenzothiazoles. researchgate.net

Derivatization of Benzothiazole Scaffolds to Obtain Ethyl 2-chloro-6-benzothiazolecarboxylate

Derivatization strategies involve the modification of a pre-synthesized benzothiazole core. These methods are fundamental in synthetic organic chemistry and offer reliable pathways to the target molecule.

A direct and common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction involves treating 2-Chloro-6-benzothiazolecarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes a proton transfer. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. The use of excess ethanol helps to shift the equilibrium towards the product side, maximizing the yield. chemguide.co.ukmasterorganicchemistry.comyoutube.com

Table 1: Typical Reaction Parameters for Fischer Esterification

| Parameter | Condition | Purpose |

| Starting Material | 2-Chloro-6-benzothiazolecarboxylic Acid | The acid to be esterified. |

| Reagent | Ethanol (often in excess, as solvent) | Nucleophile and reactant. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group. |

| Temperature | Reflux | To overcome the activation energy. |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium. |

An alternative derivatization approach involves introducing the chloro-substituent at the C-2 position of a pre-existing benzothiazole ester through a halogenation reaction. A plausible route is the Sandmeyer reaction, which starts from an amino-substituted precursor, such as Ethyl 2-amino-6-benzothiazolecarboxylate. nih.gov This method is particularly useful when the corresponding 2-amino derivative is more readily accessible.

The process involves two main steps:

Diazotization: The 2-amino group on the benzothiazole ring is converted into a diazonium salt. This is achieved by treating the amino compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. The diazonium group (N₂) is an excellent leaving group, and its departure facilitates the substitution by a chloride ion from the catalyst, yielding this compound.

This transformation provides a powerful method for introducing a halogen at a specific position on the aromatic ring where other direct chlorination methods might fail or lack regioselectivity. nih.gov

Table 2: Reaction Scheme for Sandmeyer-type Halogenation

| Step | Reactant | Reagents | Key Conditions | Product |

| 1. Diazotization | Ethyl 2-amino-6-benzothiazolecarboxylate | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Ethyl 2-diazonium-6-benzothiazolecarboxylate chloride |

| 2. Substitution | Intermediate Diazonium Salt | Copper(I) Chloride (CuCl) | Elevated temperature | This compound |

Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability

To meet the demands of modern chemical synthesis for greater efficiency, sustainability, and scalability, advanced methodologies have been developed. These include catalytic approaches, the use of microwave irradiation, and one-pot strategies.

Catalytic methods offer significant advantages by enabling reactions under milder conditions, reducing waste, and often providing higher selectivity. For the synthesis of the benzothiazole scaffold, transition-metal-catalyzed reactions, particularly those using copper or palladium, are prominent. indexcopernicus.commdpi.com

One catalytic strategy involves the intramolecular C-S bond formation from an N-arylthioamide precursor. For instance, a substituted aniline (B41778) can be converted to a thioamide, which then undergoes a palladium- or copper-catalyzed cyclization to form the benzothiazole ring. Subsequent chlorination at the C-2 position and esterification would yield the final product. Metal-free approaches using catalysts like iodine have also been developed for the aerobic oxidative cyclization of thioureas and cyclohexanones to form 2-aminobenzothiazoles, which can then be further derivatized. nih.gov These catalytic cycles typically involve oxidative addition, reductive elimination, and ligand exchange steps, providing an efficient route to the core heterocyclic structure.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. scielo.brresearchgate.net

This technology can be applied to various steps in the synthesis of this compound. For example, the Fischer esterification can be performed under microwave irradiation, significantly shortening the time required to reach equilibrium. mdpi.com Similarly, the cyclization step to form the benzothiazole ring from precursors like 2-aminothiophenol (B119425) and a carboxylic acid or aldehyde is often accelerated under microwave conditions. ias.ac.in The efficient and rapid heating provided by microwaves ensures a uniform temperature distribution, minimizing the formation of side products.

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 4–12 hours | 5–20 minutes |

| Yield | 60–80% | 85–95% |

| Energy Input | High (prolonged heating) | Low (short bursts of energy) |

| Side Products | More likely | Often minimized |

Note: Data represents typical values for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes/acids. scielo.brias.ac.in

One-pot syntheses and multicomponent reactions (MCRs) are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation by avoiding the isolation of intermediates. daneshyari.comresearchgate.net

Electrochemical Synthesis Techniques and their Applicability

The synthesis of this compound through electrochemical methods is an area of growing interest, offering potential advantages in terms of environmental impact and selectivity over traditional chemical routes. While specific, direct electrochemical routes to this exact molecule are not extensively documented in publicly available literature, the principles of electrosynthesis for related aromatic and heterocyclic compounds suggest viable pathways. These approaches generally fall into two main categories: the electrochemical formation of the benzothiazole ring system followed by functionalization, or the electrochemical modification of a pre-existing benzothiazole scaffold.

One plausible electrochemical strategy involves the intramolecular dehydrogenative C–S cross-coupling. rsc.org This method has been successfully applied to synthesize various benzothiazole derivatives. rsc.org In a hypothetical application to this compound, a suitable N-aryl thioamide precursor could be subjected to electrolysis in an undivided cell. This process would facilitate the formation of the thiazole ring through an anodic oxidation mechanism, avoiding the need for external chemical oxidants.

Another applicable technique is the electrochemical functionalization of an existing benzothiazole ring. This could involve either electrochemical chlorination or electrochemical carboxylation. The electrochemical synthesis of aryl chlorides has been demonstrated using various chlorine sources, including HCl. researchgate.netacs.org This suggests that a benzothiazole precursor could be electrochemically chlorinated at the 2-position. The reaction would likely proceed via a free radical pathway, where the precise conditions, such as the electrode material and solvent, would be critical for achieving the desired regioselectivity. acs.org

Conversely, the electrochemical carboxylation of aromatic compounds with CO2 is another well-established technique that could be adapted. chemistryviews.orgresearchgate.net In this scenario, a 2-chlorobenzothiazole precursor could undergo electrochemical reduction to form a radical anion, which would then react with carbon dioxide. chemistryviews.org Subsequent workup would yield the carboxylic acid, which could then be esterified to the ethyl ester. The success of this approach would depend on the relative reduction potentials of the starting material and carbon dioxide. chemistryviews.org

The following table summarizes potential electrochemical approaches and the key parameters that would need to be optimized for the synthesis of this compound.

Interactive Data Table: Potential Electrochemical Synthesis Parameters

| Electrochemical Method | Precursor Type | Key Reaction Parameters | Potential Advantages |

| Intramolecular C–S Coupling | N-aryl thioamide | Electrode material, electrolyte, solvent, current density | Avoids external oxidants, mild conditions |

| Electrochemical Chlorination | Benzothiazole-6-carboxylate | Chlorine source, electrode material, supporting electrolyte | Direct functionalization, potential for high selectivity |

| Electrochemical Carboxylation | 2-chlorobenzothiazole | CO2 pressure, electrode material, solvent, temperature | Utilizes CO2 as a C1 source, high atom economy |

Purification and Isolation Techniques for High-Purity Compound Acquisition

The acquisition of high-purity this compound is crucial for its application in research and development. Standard laboratory techniques such as recrystallization and chromatography are commonly employed for the purification of benzothiazole derivatives and related aromatic esters.

Recrystallization from Organic Solvents

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For benzothiazole derivatives, various organic solvents have been utilized. For instance, ethanol has been successfully used for the recrystallization of 2-substituted benzothiazoles.

For a compound like this compound, which possesses an ester functional group, solvents such as ethanol, ethyl acetate (B1210297), or mixtures containing alkanes like hexane (B92381) could be suitable. rochester.edu The general procedure involves dissolving the crude solid in a minimum amount of a suitable hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The purified crystals are then isolated by filtration.

The choice of solvent can be guided by the principle of "like dissolves like," suggesting that esters may be effectively recrystallized from solvents like ethyl acetate. rochester.edu A systematic approach to solvent selection would involve testing the solubility of the crude product in a range of solvents with varying polarities.

Interactive Data Table: Common Solvents for Recrystallization of Aromatic Esters

| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |

| Ethanol | Polar | 78 | Good solubility for many benzothiazoles at elevated temperatures. |

| Ethyl Acetate | Medium | 77 | "Like dissolves like" principle for an ethyl ester. |

| Hexane/Ethyl Acetate Mixture | Variable | 69 (Hexane) | Allows for fine-tuning of solvent polarity to optimize crystal formation. |

| Toluene | Nonpolar | 111 | Suitable for less polar compounds, higher boiling point allows for a wider temperature gradient. |

Chromatographic Purification Methods

Column chromatography is a versatile and widely used method for the purification of organic compounds. uvic.ca This technique separates components of a mixture based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their elution with a mobile phase (solvent system). uvic.ca

For the purification of this compound, silica gel column chromatography would be a suitable method. The choice of the eluent system is critical for achieving good separation. A common strategy is to use a mixture of a nonpolar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or dichloromethane. commonorganicchemistry.comrochester.edu The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

The ideal solvent system can be predetermined by thin-layer chromatography (TLC) analysis of the crude product. A solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound is often optimal for column chromatography. uvic.ca For example, in the purification of a related compound, 2-amino-4-bromobenzothiazole, a mixture of ethyl acetate and n-hexane (2:3) was used as the eluent. nih.gov This suggests that a similar solvent system could be effective for this compound.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them by TLC. Fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified product.

Interactive Data Table: Exemplary Chromatographic Conditions for Aromatic Compounds

| Stationary Phase | Common Mobile Phase Systems | Elution Mode | Detection Method |

| Silica Gel | Hexane/Ethyl Acetate | Gradient or Isocratic | UV-Vis Spectroscopy, TLC |

| Silica Gel | Dichloromethane/Methanol | Gradient | UV-Vis Spectroscopy, TLC |

| Alumina | Toluene/Ethyl Acetate | Isocratic | UV-Vis Spectroscopy, TLC |

Chemical Reactivity and Transformation Studies of Ethyl 2 Chloro 6 Benzothiazolecarboxylate

Reactions at the Ester Group (C-6 Position)

The ester group at the C-6 position of Ethyl 2-chloro-6-benzothiazolecarboxylate is susceptible to various nucleophilic acyl substitution reactions, providing a gateway to a range of functionalized benzothiazoles.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the ethyl ester of 2-chloro-6-benzothiazolecarboxylate to its corresponding carboxylic acid, 2-chloro-6-benzothiazolecarboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid is a crucial building block for the synthesis of more complex molecules, including amides and other derivatives.

While specific literature on the hydrolysis of this compound is not extensively detailed in readily available public sources, the general principles of ester hydrolysis are well-established and applicable. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an alcohol such as benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield the corresponding benzyl ester. organic-chemistry.org

Various catalysts can be employed for transesterification, including mineral acids, organometallic compounds, and enzymes. nih.govresearchgate.netnih.gov The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired outcome. For example, solid acid catalysts like silica-supported boric acid have been shown to be effective for the transesterification of β-keto esters under solvent-free conditions, a methodology that could potentially be adapted for this substrate. researchgate.net

Table 1: Examples of Catalysts for Transesterification Reactions

| Catalyst | Alcohol Type | Reference |

| Scandium(III) triflate | Various | nih.gov |

| Tetranuclear zinc cluster | Various | nih.gov |

| Silica (B1680970) chloride | Various | nih.gov |

| Methylboronic acid | Primary, secondary, tertiary | researchgate.net |

| Iodine in PEG ionic liquid | Aliphatic, aromatic | researchgate.net |

| Silica supported boric acid | Primary, secondary, allylic, benzylic, chiral | researchgate.net |

Amidation Reactions for Novel Benzothiazole (B30560) Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This amidation reaction is a valuable tool for introducing a wide range of substituents at the C-6 position, enabling the synthesis of novel benzothiazole derivatives with potential biological activities. The reaction typically proceeds by heating the ester with the amine, sometimes in the presence of a catalyst or a coupling agent to facilitate the reaction. mdpi.comnih.gov

A particularly important amidation reaction is the formation of carboxyhydrazides through the reaction of this compound with hydrazine (B178648) hydrate (B1144303). ajgreenchem.comajgreenchem.comnih.gov This reaction is generally carried out by refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol (B145695). mdpi.comnih.gov The resulting 2-chloro-6-benzothiazolecarbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are known to exhibit a broad spectrum of biological activities. ajgreenchem.comnih.gov

Table 2: Synthesis of Hydrazides from Esters

| Ester Substrate | Reagent | Conditions | Product | Reference |

| 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid | Hydrazine hydrate | Ethanol, reflux, 6h | 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid | ajgreenchem.com |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Absolute ethanol, reflux, 2h | Salicyaldehyde azine and malonohydrazide | mdpi.com |

| 2-methyl-1H-benzimidazole | Ethyl bromoacetate, then hydrazine hydrate | Anhydrous potassium carbonate | 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | ajgreenchem.comnih.gov |

Reactions at the Chloro Substituent (C-2 Position)

The chlorine atom at the C-2 position of the benzothiazole ring is activated towards nucleophilic attack, making it a prime site for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions at the C-2 position. In these reactions, the chlorine atom is displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. The benzothiazole ring system, particularly with the electron-withdrawing ester group at the C-6 position, facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

The SNAr reaction provides a powerful method for the synthesis of a wide array of 2-substituted benzothiazole derivatives. For example, reaction with various amines can introduce diverse amino functionalities at the C-2 position, leading to compounds with potential pharmacological applications. ajgreenchem.com Similarly, reaction with alkoxides can yield 2-alkoxybenzothiazole derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The C-Cl bond at the 2-position is significantly more reactive than C-H bonds on the benzene (B151609) ring or a potential C-Cl bond on the benzene ring, allowing for highly selective transformations.

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed reaction that can be applied to this substrate. In this reaction, the 2-chloro group is coupled with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating C(sp²)-C(sp²) bonds.

Studies on the closely related 2,6-dichlorobenzothiazole (B1293530) have shown that Suzuki-Miyaura coupling occurs with high regioselectivity at the more reactive 2-position. This allows for the synthesis of 2-aryl-6-chlorobenzothiazoles. Applying this to this compound, one can expect a clean reaction to yield various Ethyl 2-aryl-6-benzothiazolecarboxylate derivatives. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

The Heck reaction, another key palladium-catalyzed process, couples the aryl chloride with an alkene to form a new C-C bond with trans selectivity. cas.cn This reaction would yield Ethyl 2-vinyl-6-benzothiazolecarboxylate derivatives.

Table 3: Predicted Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Product | Catalyst System | Base |

| Phenylboronic Acid | Ethyl 2-phenyl-6-benzothiazolecarboxylate | Pd(PPh₃)₄ | Na₂CO₃ |

| 4-Methoxyphenylboronic Acid | Ethyl 2-(4-methoxyphenyl)-6-benzothiazolecarboxylate | PdCl₂(dppf) | K₂CO₃ |

| Thiophene-2-boronic Acid | Ethyl 2-(thiophen-2-yl)-6-benzothiazolecarboxylate | Pd(OAc)₂ / SPhos | K₃PO₄ |

Reductions of the C-Cl Bond

The C-Cl bond in this compound can be reduced to a C-H bond through a process known as catalytic hydrodechlorination (HDC). researchgate.net This reaction effectively removes the halogen atom and replaces it with hydrogen, providing a route to the corresponding dechlorinated benzothiazole scaffold.

This transformation is typically carried out using a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), with a source of hydrogen. mdpi.com The hydrogen source can be molecular hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine. This reaction is a clean and efficient method for dehalogenation.

Reactivity of the Benzothiazole Ring System

Electrophilic Aromatic Substitution on the Benzene Ring

While the C-2 position is reactive towards nucleophiles, the benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution (SEAr), although it is significantly deactivated. The deactivation stems from the electron-withdrawing nature of the fused thiazole (B1198619) ring and the two substituents: the 2-chloro group and the 6-ethoxycarbonyl group. google.com

The directing effects of the existing substituents determine the position of any incoming electrophile. google.com

6-Ethoxycarbonyl group (-COOEt): This is a powerful deactivating group and a strong meta-director. It will direct incoming electrophiles to the C-5 and C-7 positions.

2-Chloro group and thiazole moiety: These groups also withdraw electron density, further deactivating the ring.

Lithiation and Other Organometallic Reactions

The application of organometallic reactions, particularly lithiation and palladium-catalyzed cross-coupling, represents a powerful strategy for the functionalization of heterocyclic compounds like this compound.

Lithiation:

Directed ortho-lithiation (DoM) is a potent technique for the regioselective functionalization of aromatic and heterocyclic rings. semanticscholar.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent, such as n-butyllithium. semanticscholar.orgwikipedia.org The heteroatoms within the DMG coordinate to the lithium atom, facilitating the deprotonation at the adjacent site. semanticscholar.org For this compound, the benzothiazole nitrogen and the ester group could potentially act as DMGs, directing lithiation to specific positions on the benzene ring. However, the reactivity of the chloro substituent must be considered, as lithium-halogen exchange is a competing reaction. The choice of the organolithium reagent and reaction conditions is crucial to favor ortho-lithiation over other pathways.

Grignard Reagents:

Grignard reagents (RMgX) are versatile nucleophiles used to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction of a Grignard reagent with the ester functionality of this compound would typically involve a double addition to the carbonyl group, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.comwvu.edu The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then eliminates the ethoxide to yield a ketone. A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone. masterorganicchemistry.com It is important to conduct these reactions under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with water. wikipedia.orgchemguide.co.uk

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-S bonds under mild conditions. The chloro-substituent at the 2-position of this compound makes it an ideal substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 2-chlorobenzothiazole (B146242) moiety with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of 2-arylbenzothiazoles. researchgate.net

Heck Coupling: The Heck reaction could be employed to introduce alkenyl substituents at the 2-position by reacting the chloro-derivative with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction would enable the synthesis of 2-aminobenzothiazole (B30445) derivatives by coupling this compound with a wide range of primary or secondary amines.

C-H Activation/Coupling: More advanced palladium-catalyzed reactions involve the direct coupling of C-H bonds. For instance, the C-H bond of another heterocycle, like a thiophene (B33073) or a thiazole, could be coupled with the 2-position of the benzothiazole core. researchgate.net

These organometallic transformations provide a versatile toolkit for the elaboration of the this compound scaffold, enabling the synthesis of a diverse range of derivatives with potential applications in various fields.

Derivatization Strategies for Structural Diversification

The strategic derivatization of this compound is crucial for exploring its chemical space and for the development of compound libraries for various applications, including medicinal chemistry and materials science. mdpi.com The presence of the reactive 2-chloro substituent and the ester group at the 6-position offers multiple handles for structural modification.

The benzothiazole core of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. Such annulation reactions can significantly alter the molecule's steric and electronic properties.

One common strategy involves the reaction of a 2-chlorobenzothiazole derivative with a molecule containing two nucleophilic sites, leading to the formation of a new ring fused to the thiazole moiety. For example, reaction with appropriately substituted aminopyridines or aminopyrimidines could lead to the formation of thiazolo[3,2-a]pyrimidinium or related fused systems.

A prominent example of such a strategy is the synthesis of thiazolo[5,4-b]pyridines . These can be prepared from 2-chloropyridine (B119429) derivatives, which can be conceptually related to the reactivity of 2-chlorobenzothiazoles. nih.govresearchgate.netresearchgate.netnih.gov For instance, a synthetic route could involve the reaction of a suitable ortho-amino-thiopyridine derivative, which could be accessed from the starting benzothiazole, followed by cyclization to form the fused pyridine (B92270) ring.

Another important fused system is the thiazolo[4,5-c]quinoline scaffold. The synthesis of such systems can be envisioned starting from the benzothiazole core. For instance, a derivative of this compound could be elaborated to introduce a side chain that can undergo intramolecular cyclization to form the quinoline (B57606) ring. The synthesis of thiazolo[5,4-c]isoquinolines has been reported through the cyclization of a 4-amino-3-thiocyanoisoquinoline, which highlights a potential synthetic strategy. researchgate.net

The following table illustrates potential fused heterocyclic systems that could be synthesized from this compound derivatives:

| Fused System | Potential Synthetic Precursor from Starting Material | Key Reaction Type |

| Thiazolo[3,2-a]pyrimidinium | 2-Iminobenzothiazole derivative | Cyclocondensation |

| Thiazolo[5,4-b]pyridine | 2-Amino-functionalized benzothiazole | Condensation/Cyclization |

| Thiazolo[4,5-c]quinoline | Benzothiazole with an ortho-aminoaryl substituent | Friedländer Annulation |

| Thiazolo[2,3-b]quinazoline | Reaction with anthranilic acid derivatives | Cyclocondensation |

These examples demonstrate the potential of this compound as a versatile platform for the synthesis of a wide array of novel fused heterocyclic compounds. nih.gov

The design and synthesis of compound libraries with diverse substituents are fundamental to drug discovery and materials science. This compound is an excellent scaffold for library design due to the facile displacement of the 2-chloro group by a variety of nucleophiles.

The reactivity of the C2-chloro group allows for the introduction of a wide array of functionalities through nucleophilic aromatic substitution (SNAr) reactions. This enables the creation of a library of compounds with diverse physicochemical properties.

Examples of Derivatization at the 2-Position:

| Nucleophile | Resulting Substituent | Potential Reaction Conditions |

| Amines (R-NH2) | 2-Amino derivatives (-NHR) | Base-mediated SNAr or Buchwald-Hartwig amination |

| Thiols (R-SH) | 2-Thioether derivatives (-SR) | Base-mediated SNAr |

| Alcohols (R-OH) | 2-Alkoxy derivatives (-OR) | Strong base (e.g., NaH) |

| Organoboronic acids (R-B(OH)2) | 2-Aryl/Alkyl derivatives (-R) | Palladium-catalyzed Suzuki-Miyaura coupling researchgate.net |

| Hydrazine | 2-Hydrazinyl derivative (-NHNH2) | Direct substitution |

The ester group at the 6-position provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized.

A hypothetical library design could involve a two-dimensional combinatorial approach:

Diversification at C2: A set of 10-20 diverse amines, thiols, and boronic acids are reacted with this compound to generate a series of 2-substituted benzothiazoles.

Diversification at C6: The resulting esters are then hydrolyzed to the carboxylic acids. Each of these acids is then coupled with a library of 10-20 different amines using standard peptide coupling reagents.

This approach would rapidly generate a large and diverse library of compounds based on the benzothiazole scaffold, which could then be screened for desired biological or material properties. mdpi.comuobaghdad.edu.iq

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of Ethyl 2-chloro-6-benzothiazolecarboxylate would be expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the protons of the ethyl ester group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The proton on C7 would be expected to appear as a doublet, coupled to the proton on C5. The proton on C5 would likely be a doublet of doublets, showing coupling to the protons on C4 and C7. The proton at C4 would likely appear as a doublet, coupled to the proton at C5. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.1 - 8.3 | d |

| H-5 | 7.9 - 8.1 | dd |

| H-7 | 7.4 - 7.6 | d |

| -OCH2CH3 | 4.3 - 4.5 | q |

| -OCH2CH3 | 1.3 - 1.5 | t |

Note: These are predicted values and actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbon atoms of the benzothiazole ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing chloro and carboxyl groups, and the heteroatoms. The two carbons of the ethyl group will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 164 - 166 |

| C-2 | 152 - 154 |

| C-3a | 150 - 152 |

| C-7a | 134 - 136 |

| C-6 | 130 - 132 |

| C-4 | 126 - 128 |

| C-5 | 124 - 126 |

| C-7 | 122 - 124 |

| -OCH2CH3 | 61 - 63 |

| -OCH2CH3 | 14 - 16 |

Note: These are predicted values and actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H-4 and H-5 protons, and between the H-5 and H-7 protons, confirming their adjacent positions on the aromatic ring. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-4, C-5, C-7, and the two carbons of the ethyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for assembling the complete molecular structure. Key HMBC correlations would be expected from the protons of the ethyl group to the carbonyl carbon, and from the aromatic protons to various carbons in the benzothiazole ring system, including the quaternary carbons C-2, C-3a, C-6, and C-7a.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C10H8ClNO2S), the calculated exact mass would be compared to the experimentally determined mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak in a roughly 3:1 ratio.

Fragmentation Pattern Analysis for Structural Insights

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and confirm its structure. The fragmentation of this compound would likely involve initial cleavages at the ester group, such as the loss of the ethoxy radical (-•OCH2CH3) or ethylene (B1197577) (C2H4) via a McLafferty rearrangement. Subsequent fragmentation of the benzothiazole ring could also occur, providing further structural information. Analysis of these fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the benzothiazole core and the ethyl carboxylate substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate at characteristic frequencies. For this compound, the IR spectrum provides clear evidence for its key structural features, including the aromatic benzothiazole core, the ethyl ester group, and the chloro-substituent.

The analysis of its spectrum reveals several key absorption bands. The presence of the ester functional group is strongly indicated by the C=O stretching vibration, which typically appears as a very intense band. libretexts.orglibretexts.org For an α,β-unsaturated or aromatic ester like this one, this peak is expected in the range of 1730-1715 cm⁻¹. vscht.cz Furthermore, the C-O stretches of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzothiazole) | Medium-Weak |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl group) | Medium |

| 1730-1715 | C=O Stretch | Aromatic Ester | Strong, Sharp |

| ~1600 | C=N Stretch | Thiazole (B1198619) Ring | Medium |

| 1600-1400 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1300-1100 | C-O Stretch | Ester | Strong |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, the molecular formula is C₁₀H₈ClNO₂S. The theoretical elemental composition is calculated based on the atomic weights of its constituent atoms. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.

Table 2: Elemental Composition of this compound (C₁₀H₈ClNO₂S)

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 49.69% |

| Hydrogen | H | 1.008 | 8 | 3.34% |

| Chlorine | Cl | 35.453 | 1 | 14.67% |

| Nitrogen | N | 14.007 | 1 | 5.80% |

| Oxygen | O | 15.999 | 2 | 13.24% |

| Sulfur | S | 32.065 | 1 | 13.28% |

| Total | | | | 100.00% |

Chromatographic Techniques for Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a pure chemical compound, chromatography is essential for detecting and quantifying trace impurities that may be present from the synthesis or degradation processes.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. scientificlabs.co.uk For this compound, the stationary phase is typically a silica (B1680970) gel plate. nih.govekb.eg

The compound is dissolved in a volatile solvent and spotted onto the plate, which is then placed in a sealed chamber containing a mobile phase (eluent). A common mobile phase for compounds of intermediate polarity like this would be a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). scientificlabs.co.uk As the solvent mixture moves up the plate by capillary action, it separates the compound from any impurities based on their differential partitioning between the stationary and mobile phases. Because the benzothiazole ring system contains a chromophore, the spot corresponding to the compound can be visualized under UV light (typically at 254 nm). fujifilm.com The presence of a single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed for the purity assessment of pharmaceutical compounds and intermediates. jyoungpharm.org

A common method for analyzing benzothiazole derivatives is reverse-phase HPLC. sielc.comijpsonline.com In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. ijpsonline.comucdavis.edu For this compound, a typical mobile phase would consist of a gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.comijpsonline.com Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the resulting chromatogram. A single, sharp, symmetrical peak indicates high purity.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) d-nb.info |

| Mobile Phase | Acetonitrile and Water (with 0.1% acid, e.g., Formic Acid) sielc.com |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min d-nb.info |

| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) ucdavis.edu |

| Column Temperature | Ambient or controlled (e.g., 40 °C) ucdavis.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.com

In the context of this compound, GC-MS is primarily used to detect trace amounts of volatile impurities. These could include residual solvents from the reaction or purification steps, or volatile byproducts from the synthetic pathway. A sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5MS or similar). ucdavis.eduscispace.com The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This provides a definitive identification of the impurities, even at very low concentrations. plymouth.ac.uk The technique is invaluable for ensuring the final product is free from potentially reactive or toxic volatile contaminants.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetate (B1210297) |

| n-Hexane |

| Acetonitrile |

| Formic acid |

Research Applications in Medicinal Chemistry and Biological Sciences

Investigation of Biological Activities of Ethyl 2-chloro-6-benzothiazolecarboxylate Derivatives

The chemical reactivity of the chlorine atom at the 2-position and the ester group at the 6-position of this compound makes it a versatile starting material for creating new molecules. researchgate.net Scientific studies have focused on synthesizing derivatives of this and related benzothiazoles to explore their potential as anticancer and antimicrobial agents. nih.govmdpi.com These investigations are crucial in the search for new drugs to combat significant global health challenges like cancer and infectious diseases caused by resistant pathogens. nih.govmdpi.com

Derivatives of benzothiazole (B30560), including those related to the this compound structure, have shown notable potential in anticancer research. nih.govnih.gov Modifications to the benzothiazole core can significantly enhance its anticancer activity. nih.gov

One study synthesized a series of novel benzothiazole compounds and found that substitutions at the 2- and 6-positions resulted in significant anticancer potential during initial cytotoxicity screenings against human cancer cell lines. nih.gov For instance, a derivative featuring a dichlorophenyl group attached to a chlorobenzothiazole core demonstrated potent activity against nine different cancer cell lines, with GI₅₀ values ranging from 1.60 µM to 71.8 nM. nih.gov Its most significant effect was observed against the HOP-92 non-small cell lung cancer cell line. nih.gov Another active compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, was shown to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells. nih.gov

Table 1: Cytotoxicity of Selected Benzothiazole Derivatives

| Derivative | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| Dichlorophenyl-chlorobenzothiazole derivative | Non-small cell lung cancer (HOP-92) | GI₅₀ | 71.8 nM nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Human epidermoid carcinoma (A431) | Proliferation Inhibition | Significant nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Non-small cell lung cancer (A549) | Proliferation Inhibition | Significant nih.gov |

Anticancer Research and Cytotoxicity Studies

Mechanism of Action Studies in Cellular Models

Understanding the mechanism by which a compound exerts its cytotoxic effect is a critical aspect of drug discovery. For certain benzothiazole derivatives, research has pointed towards the induction of apoptosis (programmed cell death) as a key mechanism. nih.gov In studies on A431 and A549 cancer cells, active benzothiazole compounds were evaluated for their effect on apoptosis and the cell cycle. nih.gov

While mechanisms can vary widely depending on the specific derivative, related heterocyclic compounds have been investigated for their ability to interfere with cellular pathways that control cell survival and proliferation. For example, mechanistic studies on other potential anticancer agents have explored their role in modulating intracellular calcium levels and their interaction with proteins from the Bcl-2 family, which are crucial regulators of apoptosis. nih.gov Docking studies on some thiazolidinone derivatives of benzothiazole have suggested that their antibacterial action may stem from the inhibition of the MurB enzyme, indicating that enzyme inhibition is a plausible mechanism of action for this class of compounds in various biological contexts. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how a molecule's chemical structure relates to its biological activity. These studies help guide the design of more potent and selective compounds.

For benzothiazole derivatives, SAR analyses have revealed several key features that influence their anticancer efficacy:

Halogenation: The presence and position of halogen atoms, particularly chlorine, can be critical for activity. One study attributed the high potency of a dichlorophenyl-containing chlorobenzothiazole derivative to the presence of three chlorine atoms in the molecule. nih.gov

Substitutions at Positions 2 and 6: Research has consistently shown that making chemical modifications at the 2- and 6-positions of the benzothiazole ring is a viable strategy for enhancing anticancer effects. nih.gov

Nature of the Substituted Group: The type of chemical group added to the benzothiazole core plays a definitive role. The synthesis of twenty-five novel benzothiazole derivatives for one study allowed for the screening and identification of a compound with a 6-chloro and a 2-N-(4-nitrobenzyl)amine substitution as a particularly active agent against several cancer cell lines. nih.gov

The global challenge of antimicrobial resistance has spurred the search for new antimicrobial agents. mdpi.com Benzothiazole derivatives have been extensively studied for this purpose, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens. mdpi.comnih.gov

Derivatives of benzothiazole have been systematically tested against a panel of clinically relevant microbial strains. In one comprehensive study, a series of new heteroaryl benzothiazole derivatives showed moderate antibacterial and good antifungal activity. mdpi.com The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were determined for these compounds against several pathogens. mdpi.com

For example, compound 2j in the study was the most potent antibacterial agent, with MIC values between 0.23–0.94 mg/mL. mdpi.com In terms of antifungal activity, compound 2d was the most active, and several other derivatives, including 2d, 2i, 3b, and 6 , showed better potency against the fungus Trichoderma viride than the reference drugs ketoconazole (B1673606) and bifonazole, with MIC/MFC values of 0.06/0.11 mg/mL. mdpi.com

Table 2: Antimicrobial Activity of Selected Heteroaryl Benzothiazole Derivatives (mg/mL)

| Compound | S. aureus (MIC) | E. coli (MIC) | A. niger (MIC) | T. viride (MIC) |

|---|---|---|---|---|

| 2j | 0.23 mdpi.com | 0.47 mdpi.com | 0.47 mdpi.com | 0.23 mdpi.com |

| 2d | 0.94 mdpi.com | 1.88 mdpi.com | 0.23 mdpi.com | 0.06 mdpi.com |

| 2i | 1.88 mdpi.com | 1.88 mdpi.com | 0.11 mdpi.com | 0.11 mdpi.com |

| 3b | >3.75 mdpi.com | >3.75 mdpi.com | 0.47 mdpi.com | 0.06 mdpi.com |

| 6 | 3.75 mdpi.com | >3.75 mdpi.com | 0.23 mdpi.com | 0.06 mdpi.com |

| Ketoconazole (Ref.) | 0.11 mdpi.com | 0.23 mdpi.com | 0.23 mdpi.com | 0.11 mdpi.com |

Antimicrobial Activity (Antibacterial, Antifungal)

Resistance Modifying Agent (RMA) Activity

Some compounds can act as Resistance Modifying Agents (RMAs), which work to restore the effectiveness of existing antibiotics against resistant strains of bacteria. Research into benzothiazole derivatives has uncovered promising results in this area.

A study investigating derivatives of benzothiazolyl-thiazolidin-4-one found that specific structural modifications could significantly enhance antibacterial activity against resistant bacterial strains. nih.gov A key finding was that replacing a 6-trifluoromethoxy (-OCF₃) substituent on the benzothiazole ring with a 6-chloro (6-Cl) substituent led to a marked improvement in potency. This single atomic substitution resulted in a 2.5-fold increase in activity against methicillin-resistant Staphylococcus aureus (MRSA) and a resistant strain of Escherichia coli. nih.gov The same modification produced an even greater effect against Listeria monocytogenes and Salmonella typhimurium, with a 4- to 5-fold improvement in activity. nih.gov This demonstrates the potential of specifically designed benzothiazole derivatives to overcome existing resistance mechanisms in bacteria. nih.gov

Antidiabetic Research

The benzothiazole nucleus is a prominent feature in a variety of compounds investigated for their antidiabetic properties. This compound serves as a crucial intermediate in the synthesis of novel agents aimed at managing diabetes mellitus.

One area of focus has been the development of protein-tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes. A series of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, which can be synthesized from precursors like this compound, have been investigated as PTP1B inhibitors. nih.gov Certain derivatives showed significant in vitro inhibitory activity against PTP1B, with IC50 values in the low micromolar range. nih.gov These compounds were also found to exhibit significant hypoglycemic activity in animal models, demonstrating their potential as antidiabetic agents. nih.gov

Another target for antidiabetic drugs is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a role in regulating cortisol levels, which can impact glucose metabolism. N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which can be synthesized from related benzothiazole amines, have been evaluated as 11β-HSD1 inhibitors. nih.gov Several of these compounds demonstrated a significant reduction in plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. nih.gov

Furthermore, various other 2-aminobenzothiazole (B30445) derivatives have been synthesized and evaluated for their in vivo antidiabetic effects in streptozotocin-induced diabetic rat models. koreascience.krresearchgate.netmdpi.com These studies underscore the importance of the benzothiazole scaffold, and by extension, intermediates like this compound, in the discovery of new antidiabetic compounds.

Table 1: Antidiabetic Activity of Benzothiazole Derivatives

| Compound Series | Target | Model | Key Findings |

| Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates | PTP1B | In vitro enzyme assay, in vivo hypoglycemic models | Low micromolar IC50 values against PTP1B; significant lowering of plasma glucose. nih.gov |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 | In vitro enzyme assay, in vivo diabetic rat model | Inhibition of 11β-HSD1; significant reduction of plasma glucose levels. nih.gov |

| N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamides | Not specified | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels compared to control. koreascience.krresearchgate.net |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents remains a key research area. Derivatives of thiazole (B1198619) and benzothiazole have shown promise as inhibitors of key inflammatory enzymes. For instance, a series of thiazole carboxamide derivatives have been designed, synthesized, and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov Molecular docking studies of these derivatives have provided insights into their binding interactions with COX-1 and COX-2 isozymes. nih.gov While this research does not directly involve this compound, it highlights the potential of the broader thiazole chemical space in anti-inflammatory drug discovery, suggesting that derivatives of the benzothiazole carboxylate could also be explored for such activities.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is an ongoing need for new anticonvulsant drugs with improved efficacy and fewer side effects. The benzothiazole scaffold has been incorporated into various compounds with demonstrated anticonvulsant properties.

A study on 2(3H)-benzothiazolone derivatives, which can be prepared from 2-aminobenzothiazoles, revealed significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models in rodents. nih.gov Some of these compounds exhibited potent activity with ED50 values in the low mg/kg range and a favorable safety profile. nih.gov

In another study, a series of N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- koreascience.krresearchgate.netsigmaaldrich.comthiadiazole-2,5-diamines were synthesized and screened for their anticonvulsant activity. researchgate.net Several of these compounds showed significant protection against MES-induced seizures, with some derivatives providing complete protection. researchgate.net These findings indicate that the benzothiazole moiety is a valuable pharmacophore for the design of novel anticonvulsant agents, and this compound represents a key starting material for accessing such derivatives.

Table 2: Anticonvulsant Activity of Benzothiazole Derivatives

| Compound Series | Seizure Model | Key Findings |

| 2(3H)-benzothiazolone derivatives | MES, scMet | Potent anticonvulsant activity with ED50 values as low as 7.6 mg/kg. nih.gov |

| N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- koreascience.krresearchgate.netsigmaaldrich.comthiadiazole-2,5-diamines | MES | Significant protection against seizures, with some compounds showing 100% protection. researchgate.net |

Other Pharmacological Potentials